molecular formula C16H15N3O2S B7432865 N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide

Cat. No. B7432865
M. Wt: 313.4 g/mol
InChI Key: YJFACWAOAPAQQT-UHFFFAOYSA-N
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Description

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide, also known as MI-2, is a small molecule inhibitor that has been shown to selectively target the MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease activity. MALT1 is a key regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is involved in various cellular processes such as inflammation, immune response, and cell survival. MI-2 has been shown to have potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide selectively inhibits the protease activity of MALT1, which is involved in the activation of the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of various genes involved in inflammation, immune response, and cell survival. MALT1 cleaves and activates several proteins involved in the NF-κB pathway, including the transcription factor RelB. By inhibiting MALT1, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide blocks the activation of NF-κB and downstream signaling events, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and survival, induction of apoptosis (programmed cell death), and inhibition of inflammatory cytokine production. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, suggesting a potential role in combination therapy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in lab experiments include its selectivity for MALT1, its potential therapeutic applications in various diseases, and its ability to enhance the anti-tumor activity of other chemotherapeutic agents. However, there are also some limitations to using N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in lab experiments, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for research on N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide, including:
1. Optimization of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide pharmacokinetic properties to improve its efficacy and reduce toxicity.
2. Development of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide analogs with improved selectivity and potency.
3. Investigation of the potential therapeutic applications of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in combination with other chemotherapeutic agents.
4. Investigation of the role of MALT1 in various diseases and the potential for MALT1 inhibitors such as N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide to be used as therapeutic agents.
5. Investigation of the potential use of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide in personalized medicine, where the selection of patients for treatment is based on the presence of specific biomarkers.
In conclusion, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide is a small molecule inhibitor that selectively targets the MALT1 protease activity and has potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research on N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide and its analogs could lead to the development of new and effective therapies for various diseases.

Synthesis Methods

The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide involves several steps, starting with the reaction of 2-mercaptopyridine with 2-bromoacetamide to form 2-(pyridin-2-ylsulfanyl)acetamide. This intermediate is then reacted with 2-methylisoindoline-1,3-dione in the presence of a base to form N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide. The synthesis of N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been extensively studied for its potential therapeutic applications, particularly in cancer. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and solid tumors such as breast, prostate, and lung cancer. N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents. In addition, N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide has been shown to have potential therapeutic applications in autoimmune disorders such as multiple sclerosis and inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-19-9-12-11(16(19)21)5-4-6-13(12)18-14(20)10-22-15-7-2-3-8-17-15/h2-8H,9-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFACWAOAPAQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC=C2NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-1-oxo-3H-isoindol-4-yl)-2-pyridin-2-ylsulfanylacetamide

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